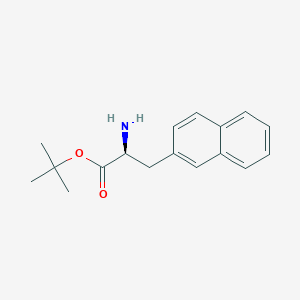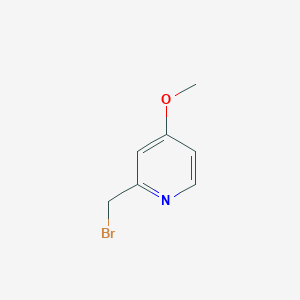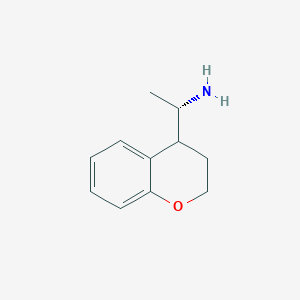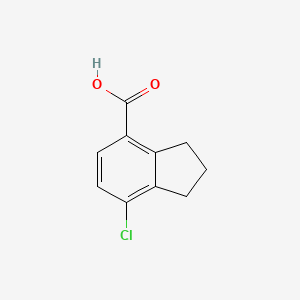![molecular formula C9H11F3N2 B15316131 (2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block . These methods require specific reaction conditions, such as the use of copper catalysts and controlled temperatures, to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be efficiently carried out in large reactors. The direct fluorination method and the building-block method are commonly employed, depending on the desired target compound . These methods are optimized to meet the growing demand for trifluoromethylpyridine derivatives in the pharmaceutical and agrochemical industries.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring structure.
Fluazifop-butyl: An agrochemical containing the trifluoromethylpyridine moiety.
Uniqueness
(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinctive chemical and biological properties .
Properties
Molecular Formula |
C9H11F3N2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine |
InChI |
InChI=1S/C9H11F3N2/c1-6(13)4-7-2-3-14-5-8(7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m1/s1 |
InChI Key |
GJQAXSOTQQMWLS-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC1=C(C=NC=C1)C(F)(F)F)N |
Canonical SMILES |
CC(CC1=C(C=NC=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


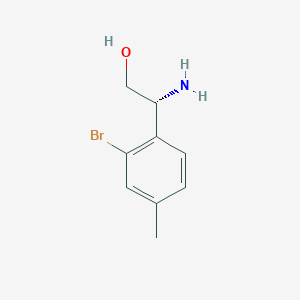
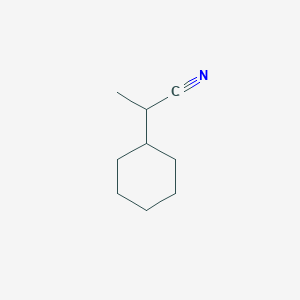
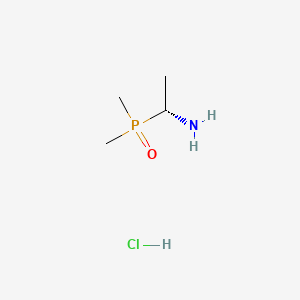
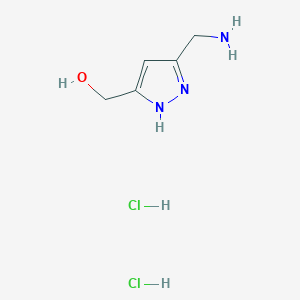
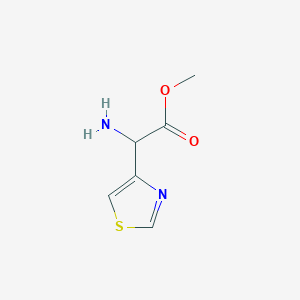
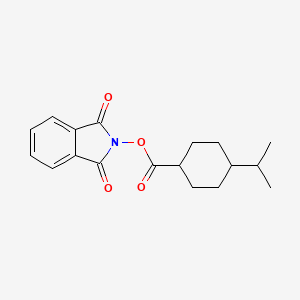
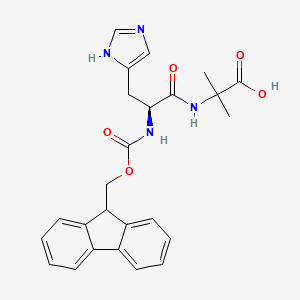
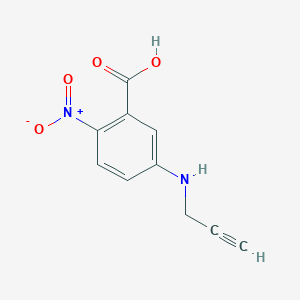
![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)

